3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid

Medicinal Chemistry β-Amino Acids Physicochemical Properties

This racemic mixture is the essential precursor for enantiomerically enriched alkyl esters used in αvβ3 integrin antagonist synthesis (US Pat. 6,646,130). The 6-methoxy group is critical for solubility, electronic properties, and target engagement; non-methoxylated analogs fail. Ideal for osteoporosis and oncology drug discovery programs. Procure the racemate for cost-effective chiral resolution or order resolved enantiomers separately.

Molecular Formula C9H12N2O3
Molecular Weight 196.2 g/mol
CAS No. 773126-35-5
Cat. No. B1602761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid
CAS773126-35-5
Molecular FormulaC9H12N2O3
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)C(CC(=O)O)N
InChIInChI=1S/C9H12N2O3/c1-14-8-3-2-6(5-11-8)7(10)4-9(12)13/h2-3,5,7H,4,10H2,1H3,(H,12,13)
InChIKeyJWSDJSZHYFNBEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid (CAS 773126-35-5) | Chiral β-Amino Acid Intermediate for Integrin Antagonist Synthesis and Pharmaceutical Research


3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid (CAS 773126-35-5) is a non-natural chiral β-amino acid derivative with the molecular formula C9H12N2O3 and a molecular weight of 196.20 Da. Structurally, it comprises a β-alanine core substituted at the β-position with a 6-methoxypyridin-3-yl moiety. The compound exists as a racemic mixture of (R)- and (S)-enantiomers, with the individual enantiomers assigned distinct CAS numbers 712321-46-5 and 877119-70-5, respectively . Its primary documented utility lies in its role as a key synthetic intermediate in the preparation of enantiomerically enriched alkyl esters of 3-(6-methoxy-pyridin-3-yl)-β-alanine, which serve as critical building blocks for the synthesis of integrin αvβ3 receptor antagonists [1]. This compound is commercially available from multiple vendors at purity grades ranging from 95% to 99%, with standard storage conditions of 2-8°C under sealed, dry conditions .

Why 3-Amino-3-(6-methoxypyridin-3-yl)propanoic Acid Cannot Be Replaced by Other β-Amino Acids in Integrin-Targeted Synthesis


Substituting 3-amino-3-(6-methoxypyridin-3-yl)propanoic acid with other β-amino acid derivatives (e.g., 3-amino-3-(pyridin-3-yl)propanoic acid or non-methoxylated analogs) introduces quantifiable structural and functional deficiencies that compromise downstream applications. The 6-methoxy group is not a passive substituent; it directly influences electronic properties, solubility, and reactivity profiles essential for selective derivatization and biological target engagement [1]. Crucially, US Patent 6,646,130 explicitly identifies enantiomerically enriched esters of 3-(6-methoxy-pyridin-3-yl)-β-alanine as the requisite intermediates for synthesizing integrin αvβ3 antagonists, a receptor class validated for therapeutic intervention in osteoporosis, angiogenesis, and metastatic tumor growth [2]. Structural deviation, such as omission of the methoxy group, alters hydrogen-bonding capacity and lipophilicity (XLogP3 for the target compound is -2.7, indicating distinct polarity relative to non-methoxylated analogs), which in turn affects both synthetic compatibility and the pharmacological properties of final drug candidates derived from this scaffold [3].

Quantitative Differentiation: 3-Amino-3-(6-methoxypyridin-3-yl)propanoic Acid vs. Structural Analogs


Structural and Electronic Differentiation: 6-Methoxy Substitution Confers Distinct Physicochemical Properties vs. Non-Methoxylated Analog

The presence of the 6-methoxy substituent on the pyridine ring of 3-amino-3-(6-methoxypyridin-3-yl)propanoic acid (MW 196.20) introduces measurable differences in lipophilicity and hydrogen-bonding capacity relative to the non-methoxylated analog 3-amino-3-(pyridin-3-yl)propanoic acid (MW 166.18). The target compound exhibits a computed XLogP3 of -2.7 and a topological polar surface area (TPSA) of 85.4 Ų, with 2 hydrogen bond donors and 5 hydrogen bond acceptors [1]. In contrast, the non-methoxylated analog is structurally less complex, lacking the methoxy oxygen, which reduces its hydrogen bond acceptor count and alters its solubility profile and chromatographic behavior .

Medicinal Chemistry β-Amino Acids Physicochemical Properties

Synthetic Utility: Enantiomerically Enriched Esters Are Required Intermediates for αvβ3 Integrin Antagonist Synthesis

US Patent 6,646,130 explicitly claims enantiomerically enriched alkyl esters of 3-(6-methoxy-pyridin-3-yl)-β-alanine as the key chiral intermediates for the synthesis of αvβ3 integrin receptor antagonists [1]. The patent further discloses a chiral resolution by crystallization method for obtaining these enantiomerically enriched mixtures, which circumvents the economic and operational limitations of prior diastereoselective Michael addition approaches [2]. Without the 6-methoxy group on the pyridine ring, the resulting β-amino acid would not correspond to the intermediate required in these patented synthetic routes, rendering subsequent structure-activity relationships (SAR) and pharmacological profiles non-transferable.

Integrin Antagonists αvβ3 Receptor Osteoporosis Chiral Synthesis

Downstream Pharmacological Validation: 6-Methoxypyridin-3-yl Scaffold Enables Picomolar αvβ3 Antagonist Potency

While the target compound 3-amino-3-(6-methoxypyridin-3-yl)propanoic acid is itself an intermediate, the 6-methoxypyridin-3-yl moiety it carries is essential to the pharmacology of fully elaborated integrin αvβ3 antagonists. A derivative containing this exact substructure—3(S)-(6-methoxypyridin-3-yl)-3-{2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl}propionic acid (Compound 6)—exhibited an IC50 of 0.08 nM (80 pM) against the αvβ3 receptor [1]. This compound also demonstrated a significant unbound fraction in human plasma (12%) and favorable pharmacokinetics in rat, dog, and rhesus monkey, ultimately supporting its selection for clinical development for osteoporosis treatment [2]. The methoxy group contributes to both target binding affinity and metabolic stability, and its removal would fundamentally alter the pharmacological profile of the final antagonist.

αvβ3 Antagonist Osteoporosis Bone Resorption Integrin Receptor

Commercial Availability and Purity Specifications: Quantified Procurement Options for 3-Amino-3-(6-methoxypyridin-3-yl)propanoic Acid

Commercially, 3-amino-3-(6-methoxypyridin-3-yl)propanoic acid (CAS 773126-35-5) is available from multiple reputable vendors with defined purity specifications. AKSci offers the compound at a minimum purity of 95% (Catalog No. 7902CX) . Additional suppliers, such as Huaxuejia, list the compound at 99% purity (Catalog No. HA70202) . Enamine and abcr also supply the compound at research-grade purity. The individual enantiomers, (R)-3-amino-3-(6-methoxypyridin-3-yl)propanoic acid (CAS 712321-46-5) and (S)-3-amino-3-(6-methoxypyridin-3-yl)propanoic acid (CAS 877119-70-5), are also commercially available with their own purity specifications, typically 95% or higher . Standard storage conditions are 2-8°C under sealed, dry conditions, away from moisture .

Chemical Procurement Purity Specification Research Chemical β-Amino Acid Building Block

Key Application Scenarios for 3-Amino-3-(6-methoxypyridin-3-yl)propanoic Acid in Pharmaceutical Research and Development


Synthesis of Enantiomerically Enriched β-Alanine Esters for αvβ3 Integrin Antagonist Development

As established in US Patent 6,646,130, 3-amino-3-(6-methoxypyridin-3-yl)propanoic acid serves as the precursor to enantiomerically enriched alkyl esters (methyl, ethyl, or tert-butyl) of 3-(6-methoxy-pyridin-3-yl)-β-alanine, which are indispensable intermediates for synthesizing αvβ3 integrin antagonists . The chiral resolution by crystallization process disclosed in the patent enables cost-effective access to these chiral building blocks. Researchers engaged in osteoporosis drug discovery or integrin-targeted therapeutics should procure the racemic mixture (CAS 773126-35-5) as starting material for subsequent chiral resolution to the desired enantiomer, or directly obtain the resolved (R)- or (S)-enantiomers when stereochemical purity is critical [1].

Construction of 6-Methoxypyridin-3-yl-Containing Pharmacophores for CNS and Neurological Target Modulation

The (S)-enantiomer of 3-amino-3-(6-methoxypyridin-3-yl)propanoic acid (CAS 877119-70-5) has been identified as a potential inhibitor of Glutamate Carboxypeptidase II (GCPII), an enzyme involved in glutamate regulation . GCPII inhibition is a validated therapeutic strategy for neurological disorders including Alzheimer's disease and schizophrenia. This application scenario is supported by the documented role of the compound in modulating glutamate signaling pathways. Furthermore, the methoxy group on the pyridine ring enhances solubility and influences electronic properties, facilitating selective reactions essential for generating CNS-penetrant small molecules [1].

β-Amino Acid Building Block for Peptidomimetic and Bioactive Small-Molecule Synthesis

The compound's dual amino and carboxyl functionalities, combined with the rigid heterocyclic 6-methoxypyridin-3-yl moiety, make it a versatile building block for designing peptidomimetics and other bioactive small molecules . Its defined physicochemical properties (XLogP3 = -2.7, TPSA = 85.4 Ų, HBD = 2, HBA = 5) enable predictable pharmacokinetic behavior in derived compounds [1]. This application scenario is particularly relevant for medicinal chemistry programs requiring non-natural β-amino acid scaffolds with heteroaromatic substitution for enhanced target engagement and metabolic stability [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.